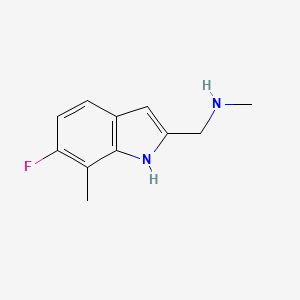
1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C11H13FN2 and its molecular weight is 192.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine, a compound with the molecular formula C11H13FN2, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.
- Molecular Weight : 192.24 g/mol
- CAS Number : 883531-68-8
- Structure : The compound features an indole ring system substituted with a fluorine atom and a methyl group, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, particularly in cancer research and neuropharmacology. Here are some key findings:
Anticancer Activity
This compound has shown promising anticancer properties, particularly against resistant cancer cell lines. In one study, derivatives of indole compounds were tested for their ability to inhibit the growth of oxaliplatin-resistant metastatic colorectal cancer (mCRC) cells. The compound exhibited significant cytotoxicity, leading to G2/M phase cell cycle arrest and downregulation of cyclin B1 expression .
| Compound | Cell Line | GI50 Value (µM) | Mechanism |
|---|---|---|---|
| FC116 (related derivative) | HCT-116/L (resistant) | Lower than standard therapies | Microtubule interaction |
| This compound | Various cancer lines | Not specified | Induction of apoptosis |
Neuropharmacological Effects
Research indicates that compounds similar to this compound may influence neurotransmitter systems. The indole structure is known for its interactions with serotonin receptors, suggesting potential applications in treating mood disorders .
The mechanisms underlying the biological activities of this compound involve:
- Microtubule Disruption : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics, which is critical in cancer cell division.
- Cell Cycle Arrest : Induction of G2/M phase arrest prevents cancer cells from proliferating.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- In Vivo Studies : In animal models, treatment with related indole derivatives led to significant tumor reduction compared to controls. For instance, a study demonstrated a 78% reduction in tumor size at a dosage of 3 mg/kg .
- Combination Therapies : The compound showed enhanced efficacy when used in combination with established chemotherapeutics like oxaliplatin, suggesting potential for synergistic effects in treatment regimens .
Propriétés
IUPAC Name |
1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-7-10(12)4-3-8-5-9(6-13-2)14-11(7)8/h3-5,13-14H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUZSTOUMUHQFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)CNC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629556 |
Source


|
| Record name | 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883531-68-8 |
Source


|
| Record name | 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














